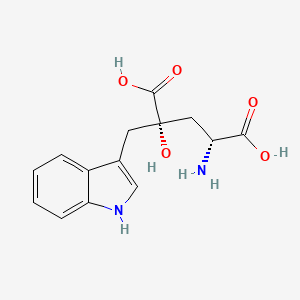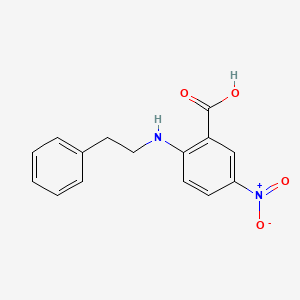
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
Vue d'ensemble
Description
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of both amino and hydroxyl groups in its structure makes it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-3-acetaldehyde and L-aspartic acid.
Condensation Reaction: Indole-3-acetaldehyde undergoes a condensation reaction with L-aspartic acid in the presence of a suitable catalyst, such as pyridine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and reduce production time.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxybutanedioic acid: Similar structure but with a shorter carbon chain.
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxyhexanedioic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
400769-77-9 |
|---|---|
Formule moléculaire |
C14H16N2O5 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
(2S,4R)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14+/m1/s1 |
Clé InChI |
RMLYXMMBIZLGAQ-YGRLFVJLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@H](C(=O)O)N)(C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B8729322.png)
![(4aS,7aR)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B8729324.png)



![5-[2-(2-chlorophenyl)ethyl]-3,4-dihydro-2H-pyrrole](/img/structure/B8729356.png)

![5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide](/img/structure/B8729359.png)
![N-(3-bromophenyl)-6-fluoropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8729364.png)

![Ethyl 1,2,3,6-tetrahydroazepino[4,5-B]indole-5-carboxylate](/img/structure/B8729371.png)

![N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B8729414.png)
